molecular formula C11H19NO3 B1344260 N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine CAS No. 203663-26-7

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1344260
CAS No.: 203663-26-7
M. Wt: 213.27 g/mol
InChI Key: XTXKANSXTANTFE-UHFFFAOYSA-N
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Description

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS: 203663-26-7) is a Boc-protected tetrahydropyridine derivative with a hydroxymethyl group at the 4-position. Its molecular formula is C₁₁H₁₉NO₃, and it has a molecular weight of 213.27 g/mol. The compound is typically stored under dry conditions at 2–8°C and exhibits moderate solubility in organic solvents . Safety data indicate warnings for skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) . This molecule is primarily used as a synthetic intermediate in pharmaceutical chemistry, leveraging its Boc group for amine protection and hydroxymethyl group for further functionalization.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKANSXTANTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148139
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203663-26-7
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203663-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and General Strategy

The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine generally starts from a suitably functionalized piperidine or tetrahydropyridine precursor, such as 1-(tert-butyl) 4-ethyl 3,6-dihydropyridine-1,4(2H)-dicarboxylate or 4-piperidone hydrochloride hydrate. The key steps involve:

  • Reduction of an ester or ketone group to the corresponding hydroxymethyl group.
  • Protection of the amine nitrogen with a tert-butoxycarbonyl (Boc) group to enhance stability and facilitate further synthetic transformations.

Reduction Step

One well-documented method employs diisobutylaluminium hydride (DIBAL-H) as the reducing agent to convert an ester intermediate into the hydroxymethyl derivative. The reaction is typically conducted in tetrahydrofuran (THF) under an inert argon atmosphere at low temperatures (-78°C to room temperature) to control reactivity and avoid over-reduction.

Typical Procedure:

  • Diisobutylaluminium hydride (3.2 equivalents) is added dropwise to a stirring solution of the ester precursor in THF at -78°C.
  • The mixture is stirred at -78°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 20 minutes.
  • Completion of the reduction is monitored by thin-layer chromatography (TLC), where the product shows a more polar spot (Rf ~0.22 in hexane/ethyl acetate 7:3).
  • The reaction is quenched with ammonium chloride solution, and the aqueous layer is extracted with ethyl acetate.
  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the crude alcohol.

Yield: Approximately 87% yield of this compound has been reported under these conditions.

Protection Step

In cases where the starting material is a free amine or hydroxypiperidine, the nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate. This reaction is typically performed in methanol under reflux conditions.

Typical Procedure:

  • The hydroxypiperidine intermediate is dissolved in methanol.
  • Potassium carbonate is added as a base.
  • Di-tert-butyl dicarbonate is added slowly, and the mixture is refluxed for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by crystallization from petroleum ether or by extraction and purification.

This step ensures the amine is protected as the Boc carbamate, which stabilizes the molecule and prevents side reactions during subsequent synthetic steps.

Purification

Purification of the final product is commonly achieved by crystallization or column chromatography. Crystallization from petroleum ether or ethyl acetate mixtures is preferred for scalability and purity. The product is characterized by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Reduction Diisobutylaluminium hydride (3.2 eq.) THF -78°C to RT 87 Inert atmosphere, monitored by TLC
Protection Di-tert-butyl dicarbonate, K2CO3 Methanol Reflux 70-80 Reflux, crystallization purification
Purification Crystallization or column chromatography Petroleum ether or EtOAc Ambient - Ensures high purity
  • The use of DIBAL-H at low temperature is critical to selectively reduce esters to primary alcohols without over-reduction to alkanes or other side products.
  • Maintaining an inert atmosphere (argon) prevents oxidation of sensitive intermediates.
  • The Boc protection step is optimized by controlling the stoichiometry of Boc2O and base, as well as reaction time and temperature, to avoid over-protection or incomplete reaction.
  • TLC and NMR monitoring are essential for tracking reaction progress and confirming product formation.
  • Purification by crystallization is preferred for industrial scalability due to cost-effectiveness and ease of operation.
  • ^1H NMR: Characteristic signals include the Boc tert-butyl singlet (~1.4 ppm), tetrahydropyridine ring protons (2.5–3.5 ppm), and hydroxymethyl group (~3.6 ppm triplet).
  • Mass spectrometry confirms molecular ion peak at m/z 229 [M+H]^+ consistent with C11H19NO3.
  • IR spectroscopy shows carbamate carbonyl stretch (~1700 cm^-1) and hydroxyl group (~3300 cm^-1).

The preparation of this compound is reliably achieved through selective reduction of ester or ketone precursors using diisobutylaluminium hydride under controlled low-temperature conditions, followed by Boc protection of the amine nitrogen. The process yields high purity product suitable for further synthetic applications. Optimization of reaction parameters such as temperature, reagent equivalents, and purification methods ensures reproducibility and scalability. This compound serves as a valuable intermediate in medicinal chemistry and synthetic organic research.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a chemical compound with diverse applications in scientific research, particularly in the synthesis of complex molecules and pharmaceutical development . It is used as a synthetic reagent . The compound is a tetrahydropyridine derivative, featuring a hydroxymethyl group at the 4-position and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom.

Scientific Research Applications

This compound serves as a building block in the synthesis of various organic compounds . Some of its applications include:

  • Synthesis of 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines: this compound is used as a synthetic reagent for the production of 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines .

Related Compounds

Several related chemical compounds are also used in research and development:

  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester
  • 3,5-Diisopropylphenylboronic Acid Pinacol Ester
  • N-Boc-piperidine-4-boronic Acid Pinacol Ester
  • 3-Methoxybenzeneboronic Acid
  • Potassium Trifluoro(isopropyl)borate
  • 1-Cyclobutyl-1H-pyrazole-4-boronic Acid Pinacol Ester
  • 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 2,3-Difluoro-4-hydroxyphenylboronic Acid Pinacol Ester
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester

Mechanism of Action

The mechanism of action of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table highlights key structural and physicochemical differences between N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine and related tetrahydropyridine derivatives:

Compound Name CAS Number Substituents Molecular Formula Melting Point (°C) Key Properties/Applications
N-Boc-4-(hydroxymethyl)-1,2,3,6-THP 203663-26-7 Boc, hydroxymethyl C₁₁H₁₉NO₃ Not reported Pharmaceutical intermediate; moderate solubility
N-Boc-1,2,3,6-tetrahydropyridine 85838-94-4 Boc C₁₀H₁₇NO₂ 50–55 Synthetic building block; priced at ¥28,000/5g
MPTP (1-methyl-4-phenyl-1,2,3,6-THP) 23007-85-4 Methyl, phenyl C₁₂H₁₅N Not reported Neurotoxin; induces Parkinsonism via MPP+ metabolite
N-nitroso-1,2,3,6-THP 55556-92-8 Nitroso C₅H₈N₂O Not reported High carcinogenic potency (TD₅₀ = 0.059 mg/kg)
N-(2-Furoylamino)-5-ethyl-1,2,3,6-THP Not provided Furoylamino, ethyl C₁₂H₁₆N₂O₂ 122–123 Antiproliferative activity (IC₅₀: 71.88–>100 μM)

Key Observations:

  • Substituent Effects : The Boc group in the target compound enhances stability and facilitates amine protection during synthesis, unlike MPTP’s methyl/phenyl groups, which confer neurotoxicity .
  • Polarity : The hydroxymethyl group increases polarity compared to unsubstituted Boc-THP (CAS 85838-94-4), improving solubility in polar solvents .
  • Toxicity Profile: Unlike N-nitroso-THP, which exhibits high carcinogenicity due to radical stabilization, the Boc and hydroxymethyl groups in the target compound likely mitigate such risks .

Biological Activity

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Overview

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, has the molecular formula C11_{11}H21_{21}NO3_3 and a molecular weight of 215.29 g/mol. It features a hydroxymethyl group and a Boc-protected piperidine ring, which contribute to its unique reactivity and properties .

The biological activity of this compound is primarily linked to its role as a substrate or inhibitor in enzymatic reactions. The compound can influence specific enzymes and metabolic pathways through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites or altering their conformation.
  • Substrate Activity : It may serve as a substrate for specific enzymatic reactions, facilitating biochemical processes.

Antioxidant Properties

Recent studies have highlighted the antioxidative properties of tetrahydropyridine derivatives. These compounds have shown potential in scavenging free radicals and reducing oxidative stress in biological systems .

Anticancer Activity

This compound has been explored for its anticancer properties. Research indicates that related piperidine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown enhanced apoptosis induction in tumor cell models compared to standard treatments .

Neuroprotective Effects

The compound’s structural features suggest potential neuroprotective effects. Piperidine derivatives are being investigated for their ability to inhibit cholinesterase enzymes and modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound and its derivatives:

  • Cytotoxicity Studies : A study demonstrated that certain piperidine derivatives exhibit significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that the structural complexity of these compounds enhances their interaction with biological targets .
  • Molecular Docking Studies : In silico studies utilizing molecular docking techniques have revealed the binding affinities of this compound to various enzyme targets. These studies help elucidate the compound's mechanism of action at the molecular level .
  • Antioxidative Mechanisms : Research has shown that tetrahydropyridine derivatives can effectively reduce oxidative stress markers in vitro. This suggests their potential use as therapeutic agents in conditions characterized by oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-Boc-4-piperidinemethanolModerate cytotoxicityLacks hydroxymethyl group
N-Boc-4-piperidinecarboxaldehydeAntioxidant propertiesContains an aldehyde functional group
N-Boc-4-piperidineethanolNeuroprotective effectsAlcohol functional group

This compound stands out due to its specific structural attributes that enhance its reactivity and biological interactions compared to other piperidine derivatives.

Q & A

Q. What protocols mitigate risks of neurotoxicity during handling, based on structural analogs like MPTP?

  • Strict PPE (gloves, lab coats) and fume hoods are mandatory. In vitro neurotoxicity screening (e.g., SH-SY5Y cell viability assays) precedes in vivo studies. Mazindol pretreatment blocks dopamine uptake transporters, preventing selective neuronal damage observed in MPTP models .

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